molecular formula C24H15ClO4 B15108108 (2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate

(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate

Cat. No.: B15108108
M. Wt: 402.8 g/mol
InChI Key: ZOEXJVJDLATOPT-WSHPORRNSA-N
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Description

(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran ring fused with a chlorobenzylidene moiety and a phenylprop-2-enoate group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 2,3-dihydro-1-benzofuran-3-one under basic conditions to form the intermediate compound. This intermediate is then reacted with cinnamic acid derivatives under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to accelerate the reaction. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

The compound has potential applications in biological research, particularly in studying enzyme interactions and cellular pathways. Its structural features make it a candidate for investigating the binding affinities and inhibitory effects on various biological targets.

Medicine

In medicine, this compound is being explored for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory, anti-cancer, and antimicrobial activities, making it a promising candidate for drug development.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create advanced polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of (2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzyme active sites, thereby inhibiting their activity. This inhibition can disrupt various cellular processes, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key enzymes involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate
  • (2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate
  • (2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate

Uniqueness

What sets (2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate apart from similar compounds is its specific substitution pattern and the presence of the chlorobenzylidene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to other similar compounds.

Properties

Molecular Formula

C24H15ClO4

Molecular Weight

402.8 g/mol

IUPAC Name

[(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C24H15ClO4/c25-18-8-4-7-17(13-18)14-22-24(27)20-11-10-19(15-21(20)29-22)28-23(26)12-9-16-5-2-1-3-6-16/h1-15H/b12-9+,22-14-

InChI Key

ZOEXJVJDLATOPT-WSHPORRNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)Cl)/O3

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)Cl)O3

Origin of Product

United States

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